molecular formula C16H20BrN3OS B2738167 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897474-01-0

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2738167
CAS No.: 897474-01-0
M. Wt: 382.32
InChI Key: MLLXHQHZOGOBQS-UHFFFAOYSA-N
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Description

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a complex organic compound that features a brominated benzothiazole ring linked to a piperazine moiety, which is further connected to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves multi-step proceduresThe final step involves the attachment of the pentanone chain via a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and piperazine moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is unique due to its specific combination of a brominated benzothiazole ring, a piperazine moiety, and a pentanone chain. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3OS/c1-2-3-4-15(21)19-7-9-20(10-8-19)16-18-13-6-5-12(17)11-14(13)22-16/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLXHQHZOGOBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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